molecular formula C23H28O8 B14336852 melledonal A CAS No. 103847-15-0

melledonal A

Cat. No.: B14336852
CAS No.: 103847-15-0
M. Wt: 432.5 g/mol
InChI Key: BYWJNFQCWYEWHX-KLMFUOAUSA-N
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Preparation Methods

Melledonal A is typically isolated from the fungus Armillaria mellea. The synthetic route involves the esterification of protoilludanol alcohol with orsellinic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Chemical Reactions Analysis

Melledonal A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Melledonal A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, it is investigated for its antimicrobial and cytotoxic activities . In medicine, it shows promise as a potential therapeutic agent due to its bioactive properties. Industrial applications include its use as a natural product in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of melledonal A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular functions such as signal transduction and gene expression .

Comparison with Similar Compounds

Melledonal A is unique among similar compounds due to its specific esterification of protoilludanol alcohol with orsellinic acid. Similar compounds include melledonal B, melledonal C, and melleolides B and C . These compounds share structural similarities but differ in their specific esterification patterns and bioactivities .

Properties

103847-15-0

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1

InChI Key

BYWJNFQCWYEWHX-KLMFUOAUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C)O)O

Origin of Product

United States

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